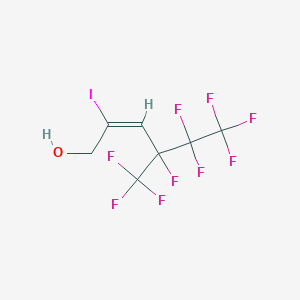

(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol is a useful research compound. Its molecular formula is C7H4F9IO and its molecular weight is 402.00 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol is a fluorinated organic compound with significant potential in various fields of chemical research and applications. Its unique molecular structure, characterized by multiple fluorine and iodine atoms, contributes to its distinctive biological activity. Understanding the biological implications of this compound is crucial for its application in medicinal chemistry and material sciences.

The chemical formula of this compound is C7H4F9IO, with a molecular weight of 402.00 g/mol. The compound is known for its high purity levels (typically 95%) and its complex structure which includes several fluorinated groups that enhance its reactivity and stability in various environments .

Biological Activity Overview

The biological activity of this compound can be summarized through its interactions with biological systems:

- Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic processes.

- Anticancer Potential : Some fluorinated compounds have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis.

- Enzyme Inhibition : The presence of iodine and fluorine may enhance the ability of this compound to act as an enzyme inhibitor, potentially affecting various biochemical pathways.

Study 1: Antimicrobial Effects

A study investigated the antimicrobial properties of various fluorinated compounds including this compound. Results demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to membrane disruption caused by the compound's lipophilicity and electronegative fluorine atoms .

Study 2: Anticancer Activity

In a controlled experiment assessing the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa cells), it was observed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H4F9IO |

| Molecular Weight | 402.00 g/mol |

| Purity | 95% |

| CAS Number | 261503-77-9 |

| Biological Activity | Effect Observed |

|---|---|

| Antimicrobial | Inhibition of S. aureus |

| Anticancer | Cytotoxicity in HeLa cells |

| Enzyme Inhibition | Potential pathway disruption |

科学研究应用

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Fluorinated compounds are known for their enhanced biological activity. The presence of multiple fluorine atoms in (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol contributes to its potential as an antiviral agent. Research indicates that fluorinated analogs can inhibit viral replication and show efficacy against various pathogens due to their ability to disrupt lipid membranes and protein functions .

Drug Development

The compound's structural features allow it to serve as a lead compound in drug development. Its unique reactivity profile can be exploited to synthesize new derivatives with improved pharmacological properties. The incorporation of iodine enhances the compound's potential for radiolabeling in imaging studies, providing insights into metabolic pathways and disease mechanisms .

Materials Science

Fluorinated Polymers

Due to its fluorine content, this compound can be utilized in the synthesis of fluorinated polymers. These materials exhibit exceptional thermal stability and chemical resistance, making them suitable for applications in coatings and sealants where durability is critical. Fluorinated polymers are also used in electronics for insulation and protective layers .

Surface Modification

The compound can be employed in surface modification processes to impart hydrophobicity and oleophobicity to various substrates. Such modifications are beneficial in applications ranging from self-cleaning surfaces to anti-fogging coatings on optical devices .

Environmental Applications

Fluorinated Surfactants

In environmental chemistry, this compound may be investigated as a component of fluorinated surfactants. These surfactants are effective in reducing surface tension and enhancing the solubility of hydrophobic pollutants in water systems. Their application can improve the efficiency of bioremediation processes by facilitating the bioavailability of contaminants .

Green Chemistry Initiatives

The compound's synthesis can be aligned with green chemistry principles by utilizing sustainable methods that minimize waste and energy consumption. Its role as a reagent or catalyst in organic transformations has been explored for developing eco-friendly synthetic pathways .

Case Studies

属性

CAS 编号 |

261503-77-9 |

|---|---|

分子式 |

C7H4F9IO |

分子量 |

402.00 g/mol |

IUPAC 名称 |

(Z)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol |

InChI |

InChI=1S/C7H4F9IO/c8-4(6(11,12)13,1-3(17)2-18)5(9,10)7(14,15)16/h1,18H,2H2/b3-1- |

InChI 键 |

WJEAGGFJUHJNFN-IWQZZHSRSA-N |

SMILES |

C(C(=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I)O |

手性 SMILES |

C(/C(=C/C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)/I)O |

规范 SMILES |

C(C(=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。